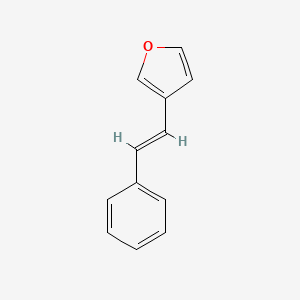

(E)-3-styrylfuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-styrylfuran is an organic compound characterized by a furan ring substituted with a styryl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(E)-3-styrylfuran can be synthesized through several methods. One common approach involves the Heck reaction, where a furan derivative undergoes a palladium-catalyzed coupling with a styrene derivative under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine, in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-styrylfuran undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The styryl group can be hydrogenated to form 3-phenethylfuran.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Electrophilic substitution reactions often require Lewis acids, such as aluminum chloride or boron trifluoride, as catalysts.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 3-phenethylfuran.

Substitution: Various substituted furan derivatives, depending on the electrophile used.

Applications De Recherche Scientifique

(E)-3-styrylfuran has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of (E)-3-styrylfuran in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-styrylfuran: Similar structure but with the styryl group at the 2-position.

(E)-3-styrylthiophene: Similar structure but with a thiophene ring instead of a furan ring.

(E)-3-styrylbenzofuran: Similar structure but with a benzofuran ring.

Uniqueness

(E)-3-styrylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Activité Biologique

(E)-3-styrylfuran is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by its furan ring and styryl group. The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing furan derivatives and aldehydes or ketones.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields, making it a popular choice for synthesizing derivatives of styrylfuran .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been measured using various assays, including the DPPH assay, where it showed effective radical inhibition comparable to known antioxidants like vitamin C .

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Vitamin C | 90 | 20 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Structure-Activity Relationship (SAR)

The SAR studies of this compound suggest that modifications to the furan ring or the styryl group can enhance its biological activity. For instance, substituents on the phenyl ring have been shown to influence both antioxidant and antimicrobial activities. Compounds with electron-donating groups generally exhibit improved activity due to increased electron density, enhancing their reactivity with free radicals and microbial targets .

Case Studies

Recent research has highlighted various applications of this compound in pharmacology:

- Anti-inflammatory Effects : In a study examining its anti-inflammatory potential, this compound demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory pathway. The IC50 values against COX-1 and COX-2 were reported as follows:

- Cancer Research : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests showed that it could induce apoptosis in cancer cell lines, particularly breast cancer cells, suggesting a potential role as a chemotherapeutic agent .

Propriétés

Formule moléculaire |

C12H10O |

|---|---|

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

3-[(E)-2-phenylethenyl]furan |

InChI |

InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |

Clé InChI |

FGPODXIBURBNDF-VOTSOKGWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C2=COC=C2 |

SMILES canonique |

C1=CC=C(C=C1)C=CC2=COC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.